molecular formula C12H13NO2S B229810 N,4-dimethylnaphthalene-1-sulfonamide

N,4-dimethylnaphthalene-1-sulfonamide

Cat. No.: B229810
M. Wt: 235.3 g/mol
InChI Key: MFJMOKJJBKMNTB-UHFFFAOYSA-N
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Description

N,4-Dimethylnaphthalene-1-sulfonamide is a sulfonamide derivative featuring a naphthalene scaffold substituted with a sulfonamide group at the 1-position, an N-methyl group on the sulfonamide nitrogen, and a methyl group at the 4-position of the naphthalene ring. Sulfonamides are widely studied for their diverse biological activities, including antimicrobial, anticancer, and insecticidal properties .

The compound’s core structure combines aromatic rigidity (naphthalene) with the polar sulfonamide group, influencing its solubility, reactivity, and intermolecular interactions. Substitutions at the 4-position and nitrogen modulate electronic effects, steric bulk, and biological activity.

Properties

Molecular Formula

C12H13NO2S

Molecular Weight

235.3 g/mol

IUPAC Name

N,4-dimethylnaphthalene-1-sulfonamide

InChI

InChI=1S/C12H13NO2S/c1-9-7-8-12(16(14,15)13-2)11-6-4-3-5-10(9)11/h3-8,13H,1-2H3

InChI Key

MFJMOKJJBKMNTB-UHFFFAOYSA-N

SMILES

CC1=CC=C(C2=CC=CC=C12)S(=O)(=O)NC

Canonical SMILES

CC1=CC=C(C2=CC=CC=C12)S(=O)(=O)NC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

Key structural analogs include:

Compound Name Substituents (Naphthalene/Nitrogen) Molecular Formula Molecular Weight (g/mol) Key Features
N,4-Dimethylnaphthalene-1-sulfonamide 4-CH₃, N-CH₃ C₁₂H₁₃NO₂S 235.30* Core structure with methyl groups enhancing lipophilicity.
N-[2-(3,4-Dimethoxyphenyl)ethyl]-N-methylnaphthalene-1-sulfonamide N-CH₃, N-(phenethyl-3,4-OCH₃) C₂₇H₂₇NO₅S 477.57 Bulky substituents improve crystal packing via π-π and C-H⋯O interactions.
4-Methoxy-N-phenethylnaphthalene-1-sulfonamide 4-OCH₃, N-phenethyl C₁₉H₁₉NO₃S 341.42 Methoxy group increases electron density, altering reactivity.
5-(Dimethylamino)naphthalene-1-sulfonamide 5-N(CH₃)₂ C₁₂H₁₄N₂O₂S 250.32 Dimethylamino group enhances solubility and fluorescence properties.

*Calculated using ChemDraw.

Key Observations:
  • Substituent Position : Methyl groups at the 4-position (as in the target compound) reduce steric hindrance compared to bulkier phenethyl or dimethoxyphenyl groups .

Comparative Analysis of Reactivity

  • Acidity : Sulfonamide protons (N-H) in the target compound are less acidic than those in analogs with electron-withdrawing groups (e.g., nitro substituents) .
  • Thermal Stability : Bulky substituents (e.g., phenethyl) improve thermal stability via enhanced crystal packing .

Preparation Methods

Reaction of 4-Methylnaphthalen-1-amine with Methanesulfonyl Chloride

A widely employed method involves the direct reaction of 4-methylnaphthalen-1-amine with methanesulfonyl chloride under controlled conditions. This exothermic reaction typically requires a polar aprotic solvent such as toluene or xylene to stabilize intermediates and facilitate sulfonamide bond formation. Catalytic quantities of N,N-dimethylformamide (DMF, 0.001–0.05 molar equivalents relative to the amine) are critical for accelerating the reaction by activating the sulfonyl chloride electrophile.

The process is conducted at elevated temperatures (120–160°C) over 4–7 hours, with molar ratios of sulfonating agent to amine ranging from 1.5:1 to 6:1 to ensure complete conversion. Post-reaction workup involves sequential cooling, solvent addition (e.g., fresh toluene), and aqueous extraction to isolate the crude product. Final purification via recrystallization or column chromatography typically yields N,4-dimethylnaphthalene-1-sulfonamide in 75–85% purity.

Catalytic Optimization and Solvent Selection

The choice of solvent significantly impacts reaction efficiency. Toluene, owing to its high boiling point (110°C) and inertness, is preferred for sustaining prolonged reflux without side reactions. Alternative solvents like xylene or diethylbenzene may enhance solubility for bulkier substrates but require stricter temperature control to prevent decomposition. Catalysts such as 1,1,3,3-tetramethylurea or N-methylpyrrolidone (NMP) have also demonstrated efficacy, reducing reaction times by 20–30% compared to DMF.

Electrochemical Synthesis in Aqueous Media

Electrochemical Coupling of 4-Methylnaphthalene-1-sulfonyl Chloride and Methylamine

Electrochemical methods offer a sustainable alternative to traditional thermal synthesis. In this approach, 4-methylnaphthalene-1-sulfonyl chloride and methylamine are combined in an undivided electrochemical cell equipped with graphite electrodes. The reaction proceeds in an aqueous sodium sulfate electrolyte (0.5 M) under a constant current of 10 mA at room temperature.

The mechanism involves initial reduction of the sulfonyl chloride at the cathode, generating a sulfinate intermediate, which subsequently reacts with methylamine to form the sulfonamide. This method circumvents the need for volatile organic solvents and high-energy heating, aligning with green chemistry principles. After 3.2 hours of electrolysis, the product is extracted with ethyl acetate and purified via silica gel chromatography, though yields remain unspecified in current literature.

Advantages of Electrochemical Activation

Key benefits of this method include:

  • Mild Conditions: Room-temperature operation minimizes thermal degradation of sensitive substrates.

  • Scalability: The use of inexpensive graphite electrodes and aqueous electrolytes simplifies large-scale production.

  • Reduced Byproducts: Unlike traditional methods, electrochemical synthesis avoids stoichiometric acid scavengers, reducing waste generation.

Comparative Analysis of Methodologies

Parameter Chemical Synthesis Electrochemical Synthesis
Yield 75–85%Not specified
Temperature 120–160°C25°C
Solvent Toluene, xyleneWater
Catalyst DMF, NMPNone required
Reaction Time 4–7 hours3.2 hours
Environmental Impact High (organic solvents, high energy input)Low (aqueous, room temperature)

Q & A

Q. What are the standard synthetic routes for N,4-dimethylnaphthalene-1-sulfonamide?

The synthesis typically involves reacting naphthalene-1-sulfonyl chloride with a methyl-substituted amine under controlled conditions. Key steps include:

  • Sulfonamide formation : Reacting naphthalene-1-sulfonyl chloride with N-methylamine in the presence of a base (e.g., triethylamine) to neutralize HCl byproducts .
  • Solvent optimization : Dichloromethane or tetrahydrofuran is commonly used to enhance reaction efficiency .
  • Purification : Column chromatography or recrystallization ensures high purity (>90%) . Yields depend on stoichiometry, reaction time (6–24 hours), and temperature (20–40°C) .

Q. What spectroscopic techniques are used to characterize this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and methyl group integration .
  • Infrared Spectroscopy (IR) : Identifies sulfonamide S=O stretches (~1350–1150 cm⁻¹) and aromatic C-H bonds .
  • Mass Spectrometry (MS) : Determines molecular weight and fragmentation patterns to validate structure .

Q. What safety protocols are recommended for handling this compound?

Based on toxicological data for structurally related naphthalene derivatives:

  • Exposure routes : Avoid inhalation, oral ingestion, and dermal contact. Use fume hoods and PPE (gloves, lab coats) .
  • Systemic effects : Monitor for hepatic/renal toxicity in animal studies; implement waste disposal per EPA guidelines .

Advanced Research Questions

Q. How can density functional theory (DFT) enhance understanding of its electronic structure?

DFT calculations (e.g., B3LYP hybrid functional) optimize molecular geometry and predict:

  • Electron density distribution : Highlights reactive sites (e.g., sulfonamide group) for nucleophilic/electrophilic interactions .
  • Thermochemical properties : Atomization energies and ionization potentials can validate experimental data (average deviation <3 kcal/mol) .
  • Solvent effects : Polarizable continuum models simulate solvent interactions to guide solubility studies .

Q. What strategies resolve contradictions in reported biological activity data?

  • Experimental replication : Standardize assays (e.g., enzyme inhibition IC₅₀ measurements) across labs to minimize variability .
  • Data triangulation : Cross-validate results using orthogonal methods (e.g., surface plasmon resonance vs. fluorescence polarization for binding affinity) .
  • Contextual analysis : Account for differences in cell lines (e.g., HEK293 vs. HepG2) or in vivo models when comparing pharmacological outcomes .

Q. How does structural modification influence inhibitory activity against targets like FABP4?

Naphthalene-sulfonamide derivatives inhibit FABP4, a metabolic disease target. Key modifications include:

  • Substituent effects : Introducing electron-withdrawing groups (e.g., -CF₃) on the naphthalene ring enhances binding affinity by 10-fold .
  • Linker optimization : Piperidine or pyridine linkers improve bioavailability by reducing logP values .
  • Docking studies : Molecular dynamics simulations guide rational design by predicting binding poses in FABP4’s hydrophobic pocket .

Methodological Tables

Key Synthetic Parameters Typical Conditions
Reaction solventDichloromethane, THF
BaseTriethylamine
Reaction temperature20–40°C
Purification methodColumn chromatography
Spectroscopic Benchmarks Expected Signals
¹H NMR (δ ppm)Aromatic protons: 7.5–8.5; CH₃: ~2.8
IR (cm⁻¹)S=O: 1350–1150; C-N: 1250–1150

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